molecular formula C20H22N4O2 B2610914 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide CAS No. 946217-18-1

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide

Cat. No. B2610914
CAS RN: 946217-18-1
M. Wt: 350.422
InChI Key: PIBSDEATYULTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
BenchChem offers high-quality N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide is the mTOR (mammalian target of rapamycin) protein . mTOR is a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .

Mode of Action

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide acts as an ATP-competitive mTOR inhibitor . It binds to the ATP binding site of mTOR, thereby inhibiting its activity . This results in the suppression of mTOR-mediated signaling pathways .

Biochemical Pathways

The inhibition of mTOR by N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide affects several biochemical pathways. It leads to the suppression of the phosphorylation of AKT and S6 at the cellular level . These proteins are key components of the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation .

Pharmacokinetics

As an atp-competitive mtor inhibitor, it is likely to have good bioavailability and be able to penetrate cells to reach its intracellular target .

Result of Action

The inhibition of mTOR by N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide results in G1-phase cell cycle arrest . This means that the cells are prevented from progressing from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation . Moreover, it has been observed to have a significant anti-proliferative activity against non-small cell lung cancer A549 and H460 .

properties

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-13-7-8-15(11-16(13)22-20(25)14-5-3-4-6-14)17-12-24-18(21-17)9-10-19(23-24)26-2/h7-12,14H,3-6H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBSDEATYULTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.